molecular formula C18H22N2O3 B2416809 Tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate CAS No. 2411306-47-1

Tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate

Cat. No. B2416809
CAS RN: 2411306-47-1
M. Wt: 314.385
InChI Key: GYNCSESFWHGOQI-UHFFFAOYSA-N
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Description

Tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate is a compound that has gained significant attention in the scientific community due to its potential applications in various fields.

Mechanism of Action

The mechanism of action of tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate is not fully understood. However, it is believed to exert its anticancer effects through the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate has been shown to exhibit both biochemical and physiological effects. Biochemically, this compound has been shown to inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis. Physiologically, this compound has been shown to exhibit antiproliferative effects on cancer cells, leading to a reduction in tumor growth.

Advantages and Limitations for Lab Experiments

The advantages of using tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate in lab experiments include its high potency and selectivity towards cancer cells, as well as its ability to inhibit tubulin polymerization. However, the limitations of using this compound include its low solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for the research of tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate. One potential direction is the development of more efficient synthesis methods for this compound, which could lead to increased yields and reduced costs. Another direction is the investigation of this compound's potential applications in other fields, such as materials science and organic synthesis. Additionally, further studies are needed to fully understand the mechanism of action of this compound and its potential as an anticancer agent.

Synthesis Methods

Tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate is synthesized through a multistep process involving the reaction of tert-butyl 3-aminocrotonate with phenylisocyanate, followed by a series of reactions involving acylation, reduction, and cyclization. The final product is obtained through purification and isolation processes.

Scientific Research Applications

Tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate has been extensively studied for its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. In medicinal chemistry, this compound has been investigated for its potential as an anticancer agent, as it has been shown to inhibit the growth of cancer cells in vitro. In materials science, this compound has been used as a building block for the synthesis of novel polymers and materials. In organic synthesis, this compound has been used as a key intermediate for the synthesis of various natural products and pharmaceuticals.

properties

IUPAC Name

tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O3/c1-5-9-15(21)19-18(14-10-7-6-8-11-14)12-20(13-18)16(22)23-17(2,3)4/h6-8,10-11H,12-13H2,1-4H3,(H,19,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GYNCSESFWHGOQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC#CC(=O)NC1(CN(C1)C(=O)OC(C)(C)C)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 3-(but-2-ynoylamino)-3-phenylazetidine-1-carboxylate

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